molecular formula C21H17N5O2S B289980 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone

1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone

Cat. No. B289980
M. Wt: 403.5 g/mol
InChI Key: GOQCYUQPSVMPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known for its unique chemical structure and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in the growth of cancer cells and the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to reduce the levels of certain inflammatory markers in the brain. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone in lab experiments include its potential anti-cancer and neuroprotective properties. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone. These include further studies on its potential use in the treatment of cancer and neurodegenerative diseases, as well as investigations into its toxicity and potential side effects. Additionally, future research could explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness.

Synthesis Methods

The synthesis of 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone has been achieved through various methods. One of the most commonly used methods is the reaction between 3,9-dimethyl-7-bromo-2,6-dioxopyrido[3,2-d:6,5-d']dipyrimidine-1,8-dione and 4-methoxyphenylhydrazine in the presence of thionyl chloride. Other methods include the use of microwave-assisted synthesis and palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Scientific Research Applications

1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone has shown potential in various scientific research applications. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C21H17N5O2S

Molecular Weight

403.5 g/mol

IUPAC Name

1-[11-(4-methoxyphenyl)-5,13-dimethyl-16-thia-3,4,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone

InChI

InChI=1S/C21H17N5O2S/c1-10-15(11(2)27)16(13-5-7-14(28-4)8-6-13)17-18-19(29-21(17)23-10)20-25-24-12(3)26(20)9-22-18/h5-9H,1-4H3

InChI Key

GOQCYUQPSVMPOD-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C3=C(C4=NN=C(N4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Canonical SMILES

CC1=C(C(=C2C3=C(C4=NN=C(N4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Origin of Product

United States

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